molecular formula C12H13N5O5 B5224212 N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B5224212
M. Wt: 307.26 g/mol
InChI Key: CJJGMIJSLMJERV-UHFFFAOYSA-N
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Description

N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C₁₂H₁₃N₅O₅ It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amine group

Properties

IUPAC Name

N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5/c18-16(19)8-6-9(17(20)21)11-12(15-22-14-11)10(8)13-7-4-2-1-3-5-7/h6-7,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJGMIJSLMJERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of a cyclohexylamine group. The nitration process usually requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-cyclohexyl-5,7-diamino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and amine group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dinitro-2,1,3-benzoxadiazol-4-amine: Lacks the cyclohexyl group but shares the benzoxadiazole core and nitro substituents.

    N-cyclohexyl-5-nitro-2,1,3-benzoxadiazol-4-amine: Similar structure with one less nitro group.

    N-cyclohexyl-4,6-dinitro-2,1,3-benzoxadiazol-5-amine: Positional isomer with nitro groups at different positions.

Uniqueness

N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of its nitro groups and the presence of a cyclohexylamine substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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